molecular formula C17H28N2OSi B1393396 4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1186311-03-4

4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1393396
M. Wt: 304.5 g/mol
InChI Key: YIDOPMFGWASYLK-UHFFFAOYSA-N
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Description

“4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 4-position with a methoxy group (–OCH3) and at the 1-position with a triisopropylsilyl group .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine” is likely to be complex due to the presence of the pyridine ring and the various substituents. The structure of the molecule can affect its electron-pair-donor abilities, which in turn can influence its interaction with other molecules .

Scientific Research Applications

  • Antimicrobial and Antiviral Activities

    • Field : Medicinal Chemistry
    • Application : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
    • Method : The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
    • Results : All antimicrobial active compounds studied revealed favorable binding interactions and binding energy with the binding site of thymidylate kinase (ID: 4QGG) with values ranging from −15.52 to −25.36 kcal mol −1, which is comparable to the native ligand of −24.34 kcal mol −1 .
  • c-Met Inhibition

    • Field : Medicinal Chemistry
    • Application : Structures containing heterocyclic nuclei have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .
    • Method : The method of synthesis of these heterocyclic compounds involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
    • Results : The results of this application are not specifically mentioned in the source .
  • GABA A Modulating Activity

    • Field : Neuropharmacology
    • Application : Structures containing heterocyclic nuclei have shown GABA A allosteric modulating activity .
    • Method : The method of synthesis of these heterocyclic compounds involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
    • Results : The results of this application are not specifically mentioned in the source .
  • Solar Cells

    • Field : Material Science
    • Application : Heterocyclic compounds have been incorporated into polymers for use in solar cells .
    • Method : The method of synthesis of these heterocyclic compounds involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
    • Results : The results of this application are not specifically mentioned in the source .
  • BACE-1 Inhibition

    • Field : Medicinal Chemistry
    • Application : Structures containing heterocyclic nuclei have demonstrated BACE-1 inhibition .
    • Method : The method of synthesis of these heterocyclic compounds involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
    • Results : The results of this application are not specifically mentioned in the source .
  • Anti-Inflammatory Activities

    • Field : Pharmacology
    • Application : The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes .
    • Method : COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2 ), and prostacyclins .
    • Results : The beneficial effects of NSAIDs are credited to the deficiency of these eicosanoids .
  • Fluorescent Probes

    • Field : Biochemistry
    • Application : Heterocyclic compounds have been used as fluorescent probes .
    • Method : The method of synthesis of these heterocyclic compounds involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
    • Results : The results of this application are not specifically mentioned in the source .
  • Anti-Ulcer Activities

    • Field : Pharmacology
    • Application : Pyridine compounds have been noted for their anti-ulcer activities .
    • Method : The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the anti-ulcer selectivity for the target molecule .
    • Results : The results of this application are not specifically mentioned in the source .
  • Antioxidant Activities

    • Field : Pharmacology
    • Application : Pyridine compounds have been noted for their antioxidant activities .
    • Method : The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antioxidant selectivity for the target molecule .
    • Results : The results of this application are not specifically mentioned in the source .
  • Anti-Alzheimer’s Activities

    • Field : Neuropharmacology
    • Application : Pyridine compounds have been noted for their anti-Alzheimer’s activities .
    • Method : The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the anti-Alzheimer’s selectivity for the target molecule .
    • Results : The results of this application are not specifically mentioned in the source .
  • Antidiabetic Activities

    • Field : Endocrinology
    • Application : Pyridine compounds have been noted for their antidiabetic activities .
    • Method : The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antidiabetic selectivity for the target molecule .
    • Results : The results of this application are not specifically mentioned in the source .

properties

IUPAC Name

(4-methoxypyrrolo[2,3-c]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2OSi/c1-12(2)21(13(3)4,14(5)6)19-9-8-15-16(19)10-18-11-17(15)20-7/h8-14H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDOPMFGWASYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=NC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674065
Record name 4-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine

CAS RN

1186311-03-4
Record name 4-Methoxy-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186311-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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